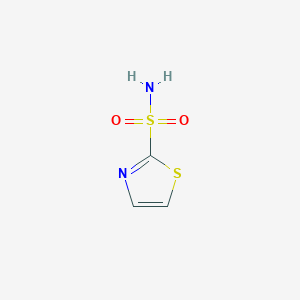

1,3-Thiazole-2-Sulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXVETMYCFRGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620762 | |

| Record name | 1,3-Thiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113411-24-8 | |

| Record name | 1,3-Thiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Thiazole-2-Sulfonamide: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive exploration of 1,3-thiazole-2-sulfonamide, a heterocyclic sulfonamide of significant interest in medicinal chemistry. We delve into its core molecular structure, physicochemical properties, and its primary mechanism of action as a potent inhibitor of carbonic anhydrase. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized repository of foundational knowledge, detailed experimental protocols, and insights into its therapeutic applications. We will elucidate the causal relationships behind its biological activity and provide self-validating experimental designs for its synthesis and characterization, grounded in authoritative scientific literature.

Introduction: The Significance of the Thiazole Sulfonamide Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] When functionalized with a sulfonamide (-SO₂NH₂) group, particularly at the 2-position, the resulting this compound core structure emerges as a powerful pharmacophore, most notably for its interaction with a critical family of metalloenzymes: the carbonic anhydrases (CAs).[4][5] The dysregulation of carbonic anhydrase activity is implicated in a range of pathologies, positioning its inhibitors as valuable therapeutic agents.[5] This guide will focus on the parent this compound molecule as a foundational entity for understanding a broad class of clinically relevant compounds.

Molecular Structure and Physicochemical Properties

The unique arrangement of atoms in this compound dictates its chemical behavior and biological interactions. The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is attached to a sulfonamide group at the C2 position.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O₂S₂ | PubChem[6] |

| Molecular Weight | 164.21 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 113411-24-8 | PubChem[6] |

| XLogP3-AA | -0.1 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[6] |

| Topological Polar Surface Area | 110 Ų | PubChem[6] |

The negative XLogP3 value indicates a hydrophilic nature, which influences its pharmacokinetic profile. The presence of hydrogen bond donors and acceptors facilitates interactions with biological targets.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary and most studied biological activity of this compound and its derivatives is the inhibition of carbonic anhydrases.[4][7]

The Role of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5][8] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[5]

Inhibition Mechanism

The inhibitory action of sulfonamides is well-established. The deprotonated sulfonamide group (SO₂NH⁻) acts as a zinc-binding group, coordinating to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme.[5] This binding displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity. The potency of inhibition is largely dependent on the electronic properties of the sulfonamide group, which can be modulated by the heterocyclic ring it is attached to.[4]

Caption: Mechanism of carbonic anhydrase inhibition.

Synthesis and Characterization

The synthesis of this compound derivatives often starts from 2-aminothiazole, which is a readily available precursor.[9][10]

General Synthesis Protocol

A common synthetic route involves the sulfonylation of a 2-aminothiazole derivative. The following is a generalized, self-validating protocol:

Step 1: Preparation of the Sulfonyl Chloride

-

This step is precursor-dependent and involves the synthesis of the desired sulfonyl chloride if not commercially available.

Step 2: Sulfonylation of 2-Aminothiazole

-

Dissolution: Dissolve 2-aminothiazole (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent is critical to ensure the solubility of reactants and to facilitate the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of Sulfonyl Chloride: Add the appropriate sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. The slight excess of the sulfonyl chloride ensures the complete conversion of the starting material.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.[11]

Caption: General synthesis workflow for this compound derivatives.

Characterization Techniques

The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[2][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the S=O and N-H stretches of the sulfonamide group.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compound.[12]

Biological and Therapeutic Applications

The primary therapeutic application of this compound derivatives stems from their carbonic anhydrase inhibitory activity.

-

Antiglaucoma Agents: By inhibiting carbonic anhydrase in the ciliary body of the eye, these compounds can reduce the production of aqueous humor, thereby lowering intraocular pressure.[13][14]

-

Anticonvulsants: Some derivatives have shown potential as anticonvulsants due to their ability to penetrate the central nervous system and modulate pH.[7]

-

Anticancer Agents: Certain carbonic anhydrase isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to their survival and proliferation. Selective inhibitors based on the thiazole sulfonamide scaffold are being investigated as anticancer agents.[15]

-

Antimicrobial Agents: The thiazole and sulfonamide moieties independently possess antimicrobial properties. Hybrid molecules incorporating both have been synthesized and evaluated for their activity against various bacterial and fungal strains.[11][16][17]

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies have revealed key insights into the design of potent and selective carbonic anhydrase inhibitors based on the thiazole sulfonamide scaffold:

-

The Sulfonamide Group: This group is essential for binding to the zinc ion in the enzyme's active site.[4][5]

-

Substituents on the Thiazole Ring: Modifications to the thiazole ring can influence the compound's lipophilicity, solubility, and selectivity for different CA isoforms.[18]

-

"Tail" Modifications: Adding substituents to other parts of the molecule (the "tail") can lead to interactions with amino acid residues outside the immediate active site, enhancing binding affinity and isoform selectivity.[18]

Conclusion

This compound represents a cornerstone scaffold in the development of carbonic anhydrase inhibitors and other biologically active molecules. Its unique structural and electronic properties, coupled with its synthetic tractability, make it an enduring focus of research in medicinal chemistry. A thorough understanding of its structure, properties, and mechanism of action, as outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting a wide array of diseases.

References

-

De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 60, 171–204. [Link]

-

Fisher, S. Z., & McKenna, R. (2012). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 55(8), 3973–3982. [Link]

-

Syril, D. M., et al. (2021). Structure-Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969–1984. [Link]

-

Syril, D. M., et al. (2021). Structure–Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(7), 1969-1984. [Link]

-

Al-Ostath, R. A., et al. (2024). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. Scientific Reports, 14(1), 1-13. [Link]

-

Doungsoongnuen, P., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI journal, 24, 60-81. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

El-Metwaly, A. M., et al. (2020). Synthesis, Characterization, and Biochemical Impacts of Some New Bioactive Sulfonamide Thiazole Derivatives as Potential Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis. Journal of Agricultural and Food Chemistry, 68(21), 5790–5805. [Link]

-

Naaz, F., et al. (2018). Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate. [Link]

-

Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(13), e34980. [Link]

-

Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

-

Barnish, I. T., et al. (1980). Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. Journal of Medicinal Chemistry, 23(2), 117–121. [Link]

-

Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives. ResearchGate. [Link]

-

Guliya, A., et al. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214690. [Link]

-

Abbas, S. Y., & Abd El-Aziz, M. M. (2022). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Synthetic Communications, 53(2), 169-181. [Link]

-

Sugrue, M. F., & Mallorga, P. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981–995. [Link]

-

Doungsoongnuen, P., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

El-Gamal, M. I., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Future Medicinal Chemistry. [Link]

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules (Basel, Switzerland), 24(19), 3504. [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1436. [Link]

-

Shahid, M. (2025). Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. Research Prospects in Natural Sciences (RPNS), 3(1). [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-5-sulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167. [Link]

-

Oniga, S., et al. (2015). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance, 8, 229–243. [Link]

-

Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]

Sources

- 1. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C3H4N2O2S2 | CID 21956330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Biochemical Impacts of Some New Bioactive Sulfonamide Thiazole Derivatives as Potential Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Novel 1,3-Thiazole-2-Sulfonamide Derivatives

Executive Summary

The 1,3-thiazole-2-sulfonamide framework represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of compounds with significant therapeutic potential.[1][2] This guide provides a detailed examination of the primary synthetic methodologies for constructing these valuable derivatives. We will explore the mechanistic underpinnings of two principal strategies: the direct sulfonylation of pre-formed 2-aminothiazoles and the construction of the thiazole ring via the Hantzsch synthesis. This document is designed for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to aid in the rational design and execution of synthetic routes.

The Thiazole-Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a 1,3-thiazole ring with a sulfonamide moiety creates a molecule with a rich pharmacological profile. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in many clinically approved drugs.[2][3] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5]

Similarly, the sulfonamide group (-SO₂NH-) is a critical pharmacophore, most famously associated with the "sulfa drugs," the first class of effective systemic antibacterial agents.[2] Beyond their antimicrobial effects, aromatic and heteroaromatic sulfonamides are investigated as anticancer agents, often by inhibiting key enzymes like carbonic anhydrase.[5][6] The combination of these two scaffolds into a single molecular entity, the this compound, often results in synergistic or enhanced biological activity, making it a highly attractive target for novel drug discovery programs.[1][7]

Core Synthetic Strategies & Mechanistic Insights

The synthesis of this compound derivatives can be broadly categorized into two logical approaches: modifying a pre-existing thiazole ring or building the thiazole ring with the sulfonamide group already attached to a precursor.

This is arguably the most direct and frequently employed method. It leverages commercially available or readily synthesized 2-aminothiazole precursors. The core transformation is the formation of a sulfonamide bond between the amino group at the C2 position of the thiazole and a sulfonyl chloride.

Causality Behind Experimental Choices: The reaction involves the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic sulfur atom of an arylsulfonyl chloride. This process liberates hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting amine (rendering it non-nucleophilic) and drive the reaction to completion. A base is therefore essential. Pyridine is a common choice as it serves as both the base and the solvent. Alternatively, aqueous sodium acetate can be used in a biphasic system, offering a milder and often simpler workup.[1]

General Reaction Scheme: Sulfonylation of 2-Aminothiazole

Caption: Direct sulfonylation of a 2-aminothiazole precursor.

This two-step synthetic design, often followed by N-alkylation of the sulfonamide nitrogen, provides a flexible and efficient route to a diverse library of compounds.[1][8]

The Hantzsch thiazole synthesis is a classic, powerful cyclocondensation reaction for forming the thiazole core.[9][10] To adapt this method for our target molecules, one must start with a thioamide precursor that already contains the sulfonamide moiety.

Causality Behind Experimental Choices: The reaction mechanism begins with the sulfur atom of the N-sulfonylthiourea acting as a nucleophile, attacking the α-carbon of the α-haloketone in an Sₙ2 reaction.[9][11][12] This forms a key intermediate. Subsequent intramolecular cyclization occurs when the nitrogen atom attacks the carbonyl carbon, followed by a dehydration step to eliminate water. The final aromatization yields the stable thiazole ring.[11][12] The choice of solvent (often an alcohol like methanol or ethanol) facilitates the reaction, and gentle heating is typically required to overcome the activation energy for the cyclization and dehydration steps.[9][11]

General Reaction Scheme: Hantzsch Synthesis

Caption: Hantzsch synthesis to construct the thiazole-sulfonamide core.

This method is highly valuable for installing substituents at the C4 and C5 positions of the thiazole ring, which is dictated by the choice of the α-haloketone starting material.

Comparative Analysis of Synthetic Routes

The choice between Strategy A and Strategy B depends on the desired substitution pattern and the availability of starting materials.

| Feature | Strategy A: Post-Cyclization Sulfonylation | Strategy B: Hantzsch Synthesis |

| Key Precursors | 2-Aminothiazole derivatives, Sulfonyl chlorides | α-Haloketones, N-Sulfonylthioureas |

| Primary Advantage | High flexibility in the sulfonamide group (R-SO₂) by using diverse sulfonyl chlorides. | High flexibility in thiazole ring substitution (R¹ and R²) from diverse α-haloketones. |

| Common Challenges | Availability of substituted 2-aminothiazoles. Potential for over-reaction or side reactions. | Preparation of the N-sulfonylthiourea precursor can be multi-step. Handling of lachrymatory α-haloketones.[10] |

| Typical Yields | Generally good to high. | Often very high yielding.[9] |

| Best For | Creating a library of compounds with a fixed thiazole core and varied sulfonamide tails. | Creating a library of compounds with varied thiazole C4/C5 substituents and a fixed sulfonamide. |

Detailed Experimental Protocol: Synthesis of N-(1,3-thiazol-2-yl)benzenesulfonamide (Strategy A)

This protocol describes a reliable, self-validating system for the synthesis of a parent this compound derivative.

Materials & Reagents:

-

2-Aminothiazole (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine (as solvent)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Experimental Workflow Diagram

Caption: General workflow for synthesis, purification, and analysis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (e.g., 1.00 g, 10.0 mmol) in anhydrous pyridine (20 mL). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: To the cooled, stirring solution, add benzenesulfonyl chloride (e.g., 1.94 g, 11.0 mmol, 1.1 eq) dropwise over 10 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 2:1 ratio) as the mobile phase until the starting material is consumed.

-

Workup and Isolation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Filtration: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove pyridine hydrochloride.

-

Drying & Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) or purified by flash column chromatography on silica gel.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized this compound derivatives must be confirmed through spectro-analytical methods.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR will show characteristic signals for the thiazole ring protons and the aromatic protons of the sulfonyl group. The disappearance of the broad -NH₂ signal from the starting material and the appearance of a new -NH-SO₂- signal (which is D₂O exchangeable) is a key indicator of success.[11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for key functional groups, such as the N-H stretch, S=O stretches (typically two strong bands for the sulfonyl group), and C=N and C-S stretches of the thiazole ring.

Conclusion and Future Outlook

The synthesis of novel this compound derivatives remains a highly active area of research due to the significant therapeutic potential of this scaffold. The two primary strategies discussed—direct sulfonylation and the Hantzsch synthesis—provide robust and versatile platforms for generating molecular diversity. Future advancements will likely focus on developing more sustainable and atom-economical methods, such as one-pot multi-component reactions and the application of flow chemistry, to accelerate the discovery of new lead compounds.[10][13] The continued exploration of this chemical space promises to yield next-generation therapeutic agents for a wide range of diseases.

References

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

-

Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]

-

Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

-

Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Taylor & Francis Online. [Link]

-

Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice. [Link]

-

Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO Argentina. [Link]

-

Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Synthesis of various thiazole sulfonamide derivatives. ResearchGate. [Link]

-

synthesis of thiazoles. YouTube. [Link]

-

A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. MDPI. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. MyJurnal. [Link]

-

Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. National Institutes of Health. [Link]

-

Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry. [Link]

-

Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. ResearchGate. [Link]

-

Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. ResearchGate. [Link]

-

Various synthetic routes to the 2-aminothiazole core preparation. ResearchGate. [Link]

Sources

- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kuey.net [kuey.net]

- 4. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to Investigating the Mechanism of Action of 1,3-Thiazole-2-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Imperative in Mechanism of Action Elucidation

In the landscape of drug discovery and development, identifying a bioactive compound is merely the first step. The critical journey from a "hit" to a viable therapeutic candidate is paved with a deep, mechanistic understanding of its function. Elucidating the mechanism of action (MoA) is not an academic exercise; it is a fundamental pillar of modern pharmacology. It allows us to predict efficacy, anticipate toxicity, design rational combination therapies, and ultimately, develop safer and more effective medicines. This guide provides a comprehensive, technically-grounded framework for investigating the MoA of a specific chemical entity, 1,3-Thiazole-2-Sulfonamide, serving as a practical case study for researchers. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, creating a self-validating and logical investigative workflow.

Section 1: The Subject Molecule - A Physicochemical Profile of this compound

Before delving into the biological activity, a thorough understanding of the molecule's chemical properties is essential.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₄N₂O₂S₂[1]

-

Molecular Weight: 164.21 g/mol [1]

-

Key Pharmacophores:

-

Sulfonamide Moiety (-SO₂NH₂): This functional group is a well-established "warhead" or zinc-binding group, famous for its role in the activity of diuretic, antibacterial, and anticancer drugs.[2] It is a primary suspect for direct interaction with metalloenzymes.

-

1,3-Thiazole Ring: A five-membered aromatic heterocycle containing nitrogen and sulfur. This scaffold is present in numerous bioactive compounds and is known to participate in various biological interactions, including hydrogen bonding and coordination with metal ions.[3][4]

-

The combination of these two pharmacophores strongly suggests a high probability of interaction with a specific class of metalloenzymes, guiding our initial hypotheses.

Section 2: The Known Landscape - Forming a Data-Driven Hypothesis

The structure of this compound is not arbitrary; it belongs to a class of compounds with a rich history in medicinal chemistry. The sulfonamide group is a classic inhibitor of Carbonic Anhydrases (CAs) , a ubiquitous family of zinc metalloenzymes.[2]

CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][6] This fundamental reaction is crucial for pH regulation, and its dysregulation is implicated in numerous pathologies.[7][8] Several CA isoforms, particularly CA IX and CA XII, are highly overexpressed in solid tumors and are linked to cancer progression, survival, and metastasis by helping to manage the acidic tumor microenvironment.[5][7][9] Therefore, inhibition of these tumor-associated CAs is a validated and compelling anticancer strategy.[5]

Initial Hypothesis: Based on its chemical structure, This compound acts as an inhibitor of Carbonic Anhydrase enzymes, with potential selectivity for tumor-associated isoforms like CA IX and CA XII.

Section 3: The Investigative Strategy - A Multi-pronged Approach to MoA Elucidation

To rigorously test our hypothesis and fully characterize the MoA, we will employ a logical, multi-step workflow. This strategy ensures that we not only identify the direct target but also validate the interaction and understand its downstream cellular consequences.

Experimental Workflow Overview

This diagram outlines the comprehensive strategy for MoA elucidation, from initial hypothesis to cellular pathway analysis.

Caption: A logical workflow for MoA investigation.

Section 4: A Case Study Workflow - Executing the Investigation

Here, we detail the core protocols required to test our hypothesis that this compound targets Carbonic Anhydrase.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Principle of the Assay: This colorimetric assay measures the esterase activity of CA, which is a reliable proxy for its primary hydratase activity and is suitable for high-throughput screening.[8][10] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically at 400-405 nm.[8] An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.[8]

-

Enzyme Solutions: Prepare stock solutions of recombinant human CA II, CA IX, and CA XII in cold Assay Buffer. Immediately before use, dilute to a working concentration (e.g., 10-60 units/mL).[8]

-

Substrate Solution: Prepare a 3 mM stock of p-Nitrophenyl acetate (p-NPA) in DMSO or acetonitrile. Prepare fresh daily.[8]

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution series.

-

Positive Control: Prepare a serial dilution of Acetazolamide, a known pan-CA inhibitor.[11]

-

-

Assay Plate Setup (96-well format):

-

Add 158 µL of Assay Buffer to each well.

-

Add 2 µL of the appropriate test compound dilution, positive control, or DMSO (vehicle control) to the wells.

-

Add 20 µL of the CA working solution to all wells except the "No Enzyme" blank.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[8]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.[8]

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Data & Interpretation:

The results from this assay will provide IC₅₀ values, indicating the concentration of this compound required to inhibit 50% of the enzyme's activity. Comparing the IC₅₀ values across different CA isoforms (e.g., CA II vs. CA IX/XII) will reveal its inhibitory potency and selectivity profile.

| Compound | Target Isoform | IC₅₀ (nM) [Hypothetical] |

| This compound | hCA II | 850 |

| hCA IX | 45 | |

| hCA XII | 78 | |

| Acetazolamide (Control) | hCA II | 12 |

| hCA IX | 25 | |

| hCA XII | 6 |

Table 1: Hypothetical IC₅₀ data demonstrating the potency and selectivity of this compound for tumor-associated CA isoforms.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle of the Assay: CETSA is a powerful biophysical method to confirm that a compound binds to its target within the complex environment of an intact cell.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates direct target engagement.[14][15][16]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line known to express high levels of CA IX (e.g., HT-29 or MDA-MB-231) to ~80% confluency.

-

Treat cells with a high concentration (e.g., 10-20x the cellular IC₅₀) of this compound or DMSO (vehicle) for 1-2 hours.

-

-

Thermal Challenge:

-

Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

-

-

Lysis and Protein Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification (Western Blot):

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of soluble CA IX in each sample using standard Western Blotting techniques with a specific anti-CA IX antibody. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software.

-

-

Data Analysis:

-

For both vehicle and compound-treated samples, plot the normalized band intensity of soluble CA IX against the temperature.

-

Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ), the temperature at which 50% of the protein is denatured.

-

A positive thermal shift (ΔTₘ) in the compound-treated sample compared to the vehicle control confirms target engagement.

-

Protocol: Surface Plasmon Resonance (SPR) for Biophysical Validation

Principle of the Assay: SPR is a label-free optical technique that provides real-time, quantitative data on biomolecular interactions.[17][18][19] It measures changes in the refractive index at the surface of a sensor chip when an analyte (the compound) flows over an immobilized ligand (the target protein). This allows for the precise determination of binding kinetics (association rate, kₐ; dissociation rate, kd) and affinity (dissociation constant, KD).[17][19]

Step-by-Step Methodology:

-

Chip Preparation: Immobilize recombinant human CA IX protein onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's protocol.

-

Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement: Inject the compound solutions sequentially over the chip surface. The SPR instrument detects binding events in real-time, generating a sensorgram (Response Units vs. Time).[17]

-

Regeneration: After each injection, inject a regeneration solution (e.g., a low pH buffer) to remove the bound compound and prepare the surface for the next cycle.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (kₐ, kd) and the affinity constant (KD = kd/kₐ).

Section 5: Downstream Signaling - Mapping the Cellular Consequences

Inhibition of CA IX at the cell surface is predicted to have specific downstream consequences. By preventing the enzyme from catalyzing the hydration of CO₂, it disrupts the cell's ability to extrude acid, leading to intracellular acidification and extracellular alkalization. This pH disruption can inhibit cell proliferation and induce apoptosis.[5][7]

Signaling Pathway Diagram

This diagram illustrates the proposed mechanism by which this compound, through inhibition of Carbonic Anhydrase IX, disrupts pH homeostasis and leads to an anti-proliferative effect.

Caption: Proposed pathway of CA IX inhibition.

To validate this pathway, a researcher would perform Western blots for key markers of apoptosis (e.g., cleaved Caspase-3, Bax/Bcl-2 ratio) and cell cycle arrest (e.g., p21, p27) in cells treated with the compound. Furthermore, cell viability assays (e.g., MTT or CellTiter-Glo®) would directly measure the anti-proliferative phenotypic outcome.

Section 6: Concluding Insights & Future Directions

This guide outlines a rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. By integrating biochemical, biophysical, and cell-based assays, we can build a comprehensive and validated model of its function.

-

Confirmation of MoA: The successful execution of these experiments would confirm that this compound is a potent and selective inhibitor of tumor-associated carbonic anhydrases, that it engages its target in cells, and that this engagement leads to downstream pathway modulation consistent with an anticancer effect.

-

Future Directions:

-

Medicinal Chemistry: The structure-activity relationship (SAR) could be explored by synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: The compound's efficacy should be tested in preclinical animal models of cancer (e.g., xenografts) to validate its therapeutic potential.

-

Off-Target Profiling: Broader screening panels (e.g., kinome scans, proteomics) should be employed to identify any potential off-target activities, which is crucial for safety assessment.

-

By following this logical and experimentally sound framework, researchers can confidently and efficiently progress promising compounds like this compound through the drug discovery pipeline.

References

-

NCI Division of Cancer Biology. (n.d.). Carbonic Anhydrases: Role in pH Control and Cancer. National Cancer Institute. [Link]

-

Pastorekova, S., & Supuran, C. T. (2014). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 33(2-3), 355-368. [Link]

-

Giatromanolaki, A., et al. (2021). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 22(16), 8879. [Link]

-

MtoZ Biolabs. (n.d.). Drug Target Identification Methods. [Link]

-

Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6272-6278. [Link]

-

IAEA. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. INIS, 50(129), 1-15. [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

-

Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical and Pharmaceutical Bulletin, 58(8), 1037-1043. [Link]

-

Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3106-3109. [Link]

-

Li, Y., et al. (2025). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 183-200. [Link]

-

Khan, I., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 28(2), 559. [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

-

Jia, Z.-C., et al. (2023). The art of finding the right drug target: emerging methods and strategies. Frontiers in Pharmacology, 14, 1228203. [Link]

-

Interchim. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link]

-

Thongpanchang, C., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ, 10, e13710. [Link]

-

Nuvisan. (n.d.). Surface plasmon resonance. [Link]

-

Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry, 90(2), 1378-1384. [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

-

Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2547-2559. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. [Link]

-

Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2547-2559. [Link]

-

Barnish, I. T., et al. (1980). Cerebrovasodilatation Through Selective Inhibition of the Enzyme Carbonic Anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. Journal of Medicinal Chemistry, 23(2), 117-121. [Link]

-

Kishida, K., et al. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981-995. [Link]

-

Angap, S., et al. (2023). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172101. [Link]

-

Abdel-Mottaleb, Y., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 13. [Link]

-

Onbasli, M. A., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chemistry - A European Journal, 23(10), 2307-2313. [Link]

-

Reith, D., & Narendran, N. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(6), 1374. [Link]

-

Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3106-3109. [Link]

-

Bîrcă, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]

-

Geronikaki, A., et al. (2010). Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Chemical and Pharmaceutical Bulletin, 58(8), 1037-1043. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. This compound | C3H4N2O2S2 | CID 21956330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 13. annualreviews.org [annualreviews.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. denovobiolabs.com [denovobiolabs.com]

- 18. nuvisan.com [nuvisan.com]

- 19. m.youtube.com [m.youtube.com]

The 1,3-Thiazole-2-Sulfonamide Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a privileged heterocyclic motif, forming the backbone of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] When coupled with a sulfonamide group at the 2-position, the resulting 1,3-thiazole-2-sulfonamide scaffold emerges as a powerhouse in medicinal chemistry, demonstrating remarkable versatility in drug design and development. This guide provides a comprehensive overview of this critical scaffold, from its synthesis and mechanism of action to its diverse therapeutic applications and the experimental protocols necessary for its investigation.

I. The Strategic Synthesis of this compound Derivatives

The construction of the this compound core typically follows a two-stage synthetic strategy: the formation of the 2-amino-1,3-thiazole ring, followed by the introduction of the sulfonamide functionality. The Hantzsch thiazole synthesis is a classic and widely employed method for the initial ring formation, valued for its efficiency and broad substrate scope.[3][4][5]

A. Core Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[3][4] For the preparation of 2-aminothiazoles, thiourea is the most common thioamide component.[3][6] The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[6]

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

B. Functionalization: Introduction of the Sulfonamide Moiety

The sulfonamide group is typically introduced by reacting the synthesized 2-aminothiazole with a substituted sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction leads to the formation of the desired this compound scaffold, which can be further modified at various positions to explore structure-activity relationships (SAR).

Caption: General scheme for the sulfonylation of 2-aminothiazoles.

II. Mechanism of Action: A Focus on Carbonic Anhydrase Inhibition

A primary and extensively studied mechanism of action for 1,3-thiazole-2-sulfonamides is the inhibition of carbonic anhydrases (CAs).[7] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] The sulfonamide moiety is a key pharmacophore that mimics the tetrahedral transition state of the CO2 hydration reaction, allowing it to bind to the zinc ion in the enzyme's active site with high affinity.[9]

The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn(II) ion, displacing the zinc-bound hydroxide ion.[9] This interaction is further stabilized by hydrogen bonds and hydrophobic interactions between the thiazole ring and other substituents with amino acid residues in the active site cavity.[10] The inhibition of CAs has profound physiological effects, making this class of compounds valuable for treating a range of conditions, including glaucoma, edema, and certain types of cancer.[8][11]

Caption: Schematic of sulfonamide binding to the zinc ion in the carbonic anhydrase active site.

III. Therapeutic Applications and Structure-Activity Relationships

The versatility of the this compound scaffold is evident in its wide array of therapeutic applications. The nature and position of substituents on both the thiazole and the sulfonamide-bearing phenyl ring play a crucial role in determining the biological activity and target selectivity.

A. Carbonic Anhydrase Inhibitors

Derivatives of this scaffold are potent inhibitors of various carbonic anhydrase isoforms.[7] For instance, certain compounds have shown excellent inhibitory activity against hCA II and hCA VII, with KI values in the low nanomolar range.[12] The substitution pattern on the thiazole ring and the phenylsulfonamide moiety can be modulated to achieve isoform-selective inhibition, which is a key strategy in developing drugs with improved efficacy and reduced side effects.

| Compound Type | Target Isoform(s) | Reported Activity (KI or IC50) | Reference |

| Thiazolone-benzenesulfonamides | hCA II, hCA VII | KIs in the range of 0.9–14.6 nM | [12] |

| 1,3,4-Thiadiazole-2-sulfonamides | CA II, CA IV | Inhibition constants in the 10-8–10-9 M range | [13] |

| Acridine sulfonamides | hCA II | KI of 7.9 nM | [14] |

B. Antimicrobial Agents

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents.[15] These compounds have demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The mechanism of antibacterial action is often attributed to the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[15]

| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |

| Thiazole and benzothiazole sulfonamides | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | MIC 0.3–100 µg/mL | [8] |

| Sulfonamide-thiazole hybrids | Gram-positive bacteria | MIC within 3-100 μg/ml | [15] |

C. Anticancer Agents

The role of carbonic anhydrases, particularly isoforms IX and XII, in tumor progression has made them attractive targets for anticancer drug development.[8] By inhibiting these tumor-associated CAs, this compound derivatives can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis and inhibition of tumor growth.[16] Some compounds have shown potent in vitro antitumor activity against a variety of cancer cell lines.[13]

| Compound Type | Cancer Cell Lines | Reported Activity (GI50 or IC50) | Reference |

| 1,3,4-Thiadiazole-2-sulfonamides | Leukemia, lung, ovarian, melanoma, colon, CNS, renal, prostate, breast | GI50 values of 0.1–30 µM | [13] |

| Thiazole-chalcone/sulfonamide hybrid | HT-29 (colon cancer) | IC50 = 0.98 μM | [16] |

D. Other Therapeutic Areas

The therapeutic potential of this scaffold extends to other areas, including the treatment of Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase, and as anti-inflammatory and antiviral agents.[17][18]

IV. Experimental Protocols

A. General Procedure for the Synthesis of 2-Amino-1,3-Thiazole Derivatives (Hantzsch Synthesis)[3]

-

In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.5 equivalents) in a suitable solvent (e.g., methanol, ethanol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute solution of a weak base (e.g., 5% Na2CO3) to neutralize the hydrohalic acid formed and precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from an appropriate solvent.

B. General Procedure for the Synthesis of 1,3-Thiazole-2-Sulfonamides

-

Dissolve the 2-amino-1,3-thiazole derivative (1 equivalent) in a dry solvent (e.g., pyridine, dichloromethane) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the desired sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the addition of cold water or dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

C. Protocol for Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)[19]

-

Use a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.

-

Use phenol red (0.2 mM) as a pH indicator at its absorbance maximum of 557 nm.

-

Prepare a buffer solution of 20 mM HEPES (pH 7.4) containing 20 mM NaBF4 to maintain constant ionic strength.

-

Determine the kinetic parameters and inhibition constants by measuring the initial rates of the CA-catalyzed CO2 hydration reaction over a period of 10–100 seconds.

-

Vary the CO2 concentrations from 1.7 to 17 mM.

-

Perform the assay in the presence of varying concentrations of the inhibitor to determine the IC50 and KI values.

D. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13][20]

-

Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., ~1.5 × 108 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18–24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Conclusion

The this compound scaffold represents a highly successful and enduring platform in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has led to the development of numerous compounds with significant therapeutic potential. As our understanding of the molecular basis of diseases continues to evolve, the strategic modification of this privileged scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a multitude of human ailments.

VI. References

-

Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). Molecules, 28(2), 559. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Carbonic anhydrase inhibitors - Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents? (2000). Bioorganic & Medicinal Chemistry Letters, 10(20), 2295-2299. [Link]

-

Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Communications Chemistry, 4(1), 1-10. [Link]

-

Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (2001). Bioorganic & Medicinal Chemistry Letters, 11(5), 575-579. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry, 63(13), 7077-7091. [Link]

-

Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1632-1640. [Link]

-

A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). Frontiers in Chemistry, 13. [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 440-446. [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

-

Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. (2018). Bioorganic Chemistry, 77, 101-105. [Link]

-

Assay of carbonic anhydrase by titration at constant pH. (1969). Biochemical Journal, 112(2), 27P-28P. [Link]

-

Carbonic Anhydrase Activity Assay. (2019). Protocols.io. [Link]

-

2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.

-

Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2021). Molecules, 26(22), 6969. [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1987). Molecular Pharmacology, 32(3), 399-406. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 6982. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9345-9357. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Evolutionary Patterns in Life Sciences, 13(2). [Link]

-

Synthesis of 2-aminothiazole derivatives: A short review. (2022). Biointerface Research in Applied Chemistry, 13(1), 1-10. [Link]

-

Systematic Review On Thiazole And Its Applications. (2024). Kuey, 30(5), 3209. [Link]

-

Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1632-1640. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(11), 3533. [Link]

-

Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Arkivoc, 2009(2), 115-129. [Link]

-

A review on thiazole based compounds and it's pharmacological activities. (2024). Journal of Survey in Fisheries Sciences, 10(2S), 2092-2104. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. youtube.com [youtube.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Broth microdilution susceptibility testing. [bio-protocol.org]

- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 18. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Physicochemical Profile as a Cornerstone of Drug Discovery

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,3-Thiazole-2-Sulfonamide

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Before a compound's pharmacological activity can be fully realized, its fundamental physicochemical properties must be thoroughly understood. These characteristics—solubility, lipophilicity, acidity, and stability—govern a molecule's behavior from the moment of administration to its interaction with the biological target. They are the primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and by extension, its ultimate bioavailability and efficacy.

This guide provides a detailed examination of this compound, a heterocyclic compound featuring two pharmacologically significant moieties. The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of bioactive molecules, while the sulfonamide group is a classic pharmacophore known for its diverse therapeutic applications, including antimicrobial and anticancer activities.[1][2] By dissecting the core physicochemical attributes of this specific structure, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess its potential and guide its journey through the development pipeline.

Molecular Structure and Core Properties

The foundational step in characterizing any compound is to establish its structural and fundamental chemical properties. This compound is a small molecule with the chemical formula C₃H₄N₂O₂S₂.[3] Its structure consists of a five-membered thiazole ring substituted at the 2-position with a sulfonamide group.

The arrangement of heteroatoms (nitrogen and sulfur) in the thiazole ring and the presence of the ionizable sulfonamide group are the primary drivers of its chemical behavior and interactions within a biological system.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 113411-24-8 | Biosynth |

| Molecular Formula | C₃H₄N₂O₂S₂ | PubChem[3] |

| Molecular Weight | 164.21 g/mol | PubChem[3] |

| XLogP3 (Computed) | -0.1 | PubChem[3] |

| Hydrogen Bond Donors | 1 (from the -NH₂ of the sulfonamide) | PubChem[3] |

| Hydrogen Bond Acceptors | 4 (2 from sulfonyl oxygens, 2 from thiazole N and S) | PubChem[3] |

Table 1: Core Identifiers and Computed Properties of this compound.

Acidity and Ionization State (pKa)

Expertise & Experience: The ionization state of a drug molecule is paramount as it directly influences its solubility, membrane permeability, and binding to its target protein. The pKa value quantifies the acidity of a functional group and determines the ratio of ionized to non-ionized forms at a given physiological pH. For this compound, the primary ionizable proton is on the sulfonamide nitrogen (-SO₂NH₂). This group is known to be acidic, and its deprotonation yields an anionic species. Understanding its pKa is crucial for predicting its behavior in the acidic environment of the stomach (pH ~1.5-3.5) versus the near-neutral environment of the small intestine and blood plasma (pH ~7.4).

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the fact that the ionized and non-ionized forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range from pH 2 to pH 10.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). The final concentration of the organic solvent in the measurement solution should be kept minimal (<1%) to avoid significant shifts in the apparent pKa.

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with identical total compound concentration but varying pH.

-

Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample. Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

-

Data Analysis: Plot the absorbance at the analytical wavelength against the pH of the solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Trustworthiness: This protocol is self-validating. The stability of the compound across the pH range can be confirmed by observing isosbestic points in the spectral overlay. The final pKa value should be the average of at least three independent experiments.

Caption: Workflow for LogP determination using the Shake-Flask method.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. A compound must first dissolve in the gastrointestinal fluids to be absorbed. The solubility of sulfonamides can be complex, often exhibiting a U-shaped pH-solubility profile, with minimum solubility near their pKa and higher solubility at low pH (due to protonation of the thiazole ring) and high pH (due to deprotonation of the sulfonamide). For the related drug sulfathiazole, solubility is known to be influenced by both pH and temperature. [4][5]

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound, providing a true measure of its dissolution potential.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous medium of interest (e.g., water, phosphate-buffered saline at pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure a saturated solution is formed and is in equilibrium with the excess solid.

-

Sample Clarification: After equilibration, filter or centrifuge the samples to remove all undissolved solid. This step is critical to avoid overestimation of solubility.

-

Concentration Analysis: Dilute the resulting clear, saturated supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Result Reporting: Express the solubility in units such as mg/mL or µM.

Trustworthiness: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved. The results should be consistent across multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

Caption: Workflow for thermodynamic aqueous solubility determination.